molecular formula C9H7B B1404322 1-Bromo-3-(prop-1-yn-1-yl)benzene CAS No. 66952-36-1

1-Bromo-3-(prop-1-yn-1-yl)benzene

Cat. No.: B1404322
CAS No.: 66952-36-1
M. Wt: 195.06 g/mol
InChI Key: DXYPQRPGSNUBFO-UHFFFAOYSA-N
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Description

1-Bromo-3-(prop-1-yn-1-yl)benzene is an organic compound with the molecular formula C9H7Br. It is a derivative of benzene, where a bromine atom is attached to the benzene ring along with a prop-1-yn-1-yl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(prop-1-yn-1-yl)benzene can be synthesized through several methods. One common method involves the bromination of 3-(prop-1-yn-1-yl)benzene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(prop-1-yn-1-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Coupling: Formation of biaryl compounds.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

Scientific Research Applications

1-Bromo-3-(prop-1-yn-1-yl)benzene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Development: It serves as a building block for the synthesis of pharmaceutical compounds.

    Material Science: It is used in the development of advanced materials such as polymers and nanomaterials.

    Chemical Biology: It is employed in the study of biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(prop-1-yn-1-yl)benzene involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom and the prop-1-yn-1-yl group influence the reactivity of the benzene ring, making it susceptible to attack by electrophiles. The compound can form sigma complexes with electrophiles, leading to the substitution of the bromine atom or the prop-1-yn-1-yl group .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(prop-1-yn-1-yl)benzene
  • 1-Bromo-2-(prop-1-yn-1-yl)benzene
  • 3-Bromo-1-phenyl-1-propyne
  • 1-Bromo-2-butyne

Uniqueness

1-Bromo-3-(prop-1-yn-1-yl)benzene is unique due to the specific positioning of the bromine atom and the prop-1-yn-1-yl group on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

1-bromo-3-prop-1-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYPQRPGSNUBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40739968
Record name 1-Bromo-3-(prop-1-yn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66952-36-1
Record name 1-Bromo-3-(prop-1-yn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-3-iodobenzene (3.0 g, 10.6 mmol), copper(I) iodide (0.61 g, 3.2 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.61 g, 0.53 mmol) in toluene (20 mL) was added 1-(trimethylsilyl)-1-propyne (1.6 mL, 10.6 mmol), triethylamine (4.9 mL, 35.0 mmol) and a 1M solution of tetrabutylammonium fluoride in tetrahydrofuran (10.6 mL, 10.6 mmol). The resulting mixture was stirred under a nitrogen atmosphere at r.t. overnight. The mixture was partitioned between water and Et2O and the organic phase was dried over magnesium sulfate and concentrated in vacuo. The residue was filtered through a plug of silica and eluted with heptane (4×25 mL) affording the title compound (1.6 g, 80% yield): 1H NMR (500 MHz, DMSO-d6) δ ppm 2.05 (s, 3H), 7.30 (t, 1H), 7.39 (d, 1H), 7.52-7.56 (m, 1H), 7.56-7.58 (m, 1H); MS (CI) m/z 195 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
0.61 g
Type
catalyst
Reaction Step One
Quantity
0.61 g
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.6 mL
Type
reactant
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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